molecular formula C9H17N2O2PS2 B14393336 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole CAS No. 88064-11-3

1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole

Cat. No.: B14393336
CAS No.: 88064-11-3
M. Wt: 280.4 g/mol
InChI Key: OBTOAXXEBUJCME-UHFFFAOYSA-N
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Description

1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a sulfanyl group, and a phosphorothioyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the ethoxy, sulfanyl, and phosphorothioyl groups. Common reagents used in these reactions include ethyl alcohol, 2-methylpropyl mercaptan, and phosphorus pentasulfide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-({Methoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole
  • 1-({Ethoxy[(2-ethylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole
  • 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-imidazole

Uniqueness

1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

88064-11-3

Molecular Formula

C9H17N2O2PS2

Molecular Weight

280.4 g/mol

IUPAC Name

ethoxy-(2-methylpropylsulfanyl)-pyrazol-1-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H17N2O2PS2/c1-4-12-14(15,16-8-9(2)3)13-11-7-5-6-10-11/h5-7,9H,4,8H2,1-3H3

InChI Key

OBTOAXXEBUJCME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(ON1C=CC=N1)SCC(C)C

Origin of Product

United States

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